
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride (TFEHA-HCl) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, volatile liquid with a pungent odor, and is soluble in many organic solvents. TFEHA-HCl is a derivative of 1-amino-2,2,2-trifluoroethane (TFEA), with the addition of a fluorinated phenyl group. It is a versatile compound that has been used in various fields, including organic synthesis, drug discovery, and biochemistry.
科学研究应用
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has been used in a wide variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of novel organofluorine compounds, which have potential applications in drug discovery. In addition, this compound has been used in the synthesis of fluorinated peptides and proteins, which have potential applications in biochemistry and molecular biology.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is not well understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its biological activity. It is thought that the trifluoromethyl group is able to interact with certain enzymes and proteins, thus altering their activity. This interaction is believed to be the basis for the compound's potential applications in drug discovery and biochemistry.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes and lipoxygenases. It has also been shown to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptors. In addition, this compound has been shown to have anti-inflammatory and anti-fungal properties.
实验室实验的优点和局限性
The advantages of using 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride in lab experiments include its high purity, low cost, and ease of synthesis. It is also a versatile compound that can be used in a wide variety of applications. However, there are some limitations to using this compound in lab experiments. For example, it is a volatile compound and can be difficult to contain in the lab. In addition, the compound can be toxic and should be handled with care.
未来方向
The potential applications of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride in scientific research are vast and have yet to be fully explored. Some of the potential future directions for this compound include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research into the synthesis of novel organofluorine compounds and peptides and proteins could lead to new and exciting applications in drug discovery and biochemistry. Finally, further research into the safety and toxicity of this compound could lead to more efficient and safe laboratory protocols.
合成方法
The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride can be achieved through a two-step process. The first step involves the reaction of 1-amino-2,2,2-trifluoroethane (TFEA) with a fluorinated phenyl bromide in the presence of a strong base. This reaction yields a trifluoromethyl-substituted phenyl amine, which is then reacted with hydrochloric acid to form this compound. This method is advantageous due to its high yield and short reaction time.
属性
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLBLATUWRKBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

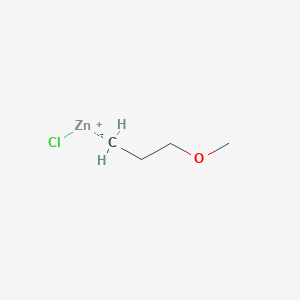
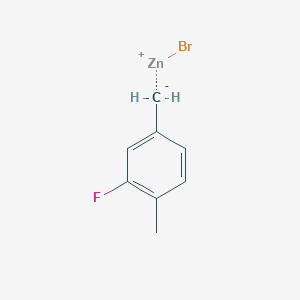
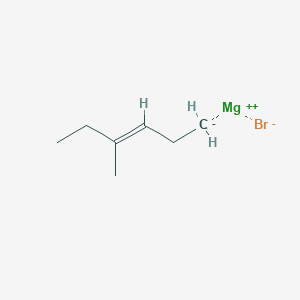






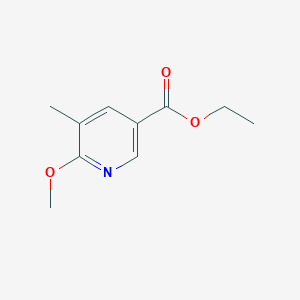


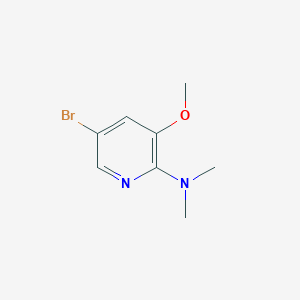
![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)